![molecular formula C23H18N4O5 B2588907 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 877657-28-8](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O5 and its molecular weight is 430.42. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study focused on synthesizing certain acetamide derivatives, including compounds structurally related to the specified chemical, demonstrating anticancer potential. These compounds were tested against 60 cancer cell lines, with one showing significant cancer cell growth inhibition against eight cancer cell lines, highlighting potential applications in cancer treatment (Al-Sanea et al., 2020).
Analgesic and Anti-inflammatory Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising analgesic and anti-inflammatory properties. Compounds were tested for COX-1/COX-2 inhibition, with significant indices of inhibitory activity, highlighting their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
The development of selective radioligands, such as those derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with PET, exemplifies the use of similar compounds in diagnostic imaging. This particular development aims at facilitating the diagnosis and monitoring of diseases by enhancing imaging techniques (Dollé et al., 2008).
Antimicrobial Properties
Synthesis efforts involving pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated antimicrobial potential. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs, suggesting their use as antimicrobial agents (Hossan et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-methylisoxazole with 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione to form an intermediate, which is then reacted with 2-aminopyrimidine-5,6-dione to yield the final product.", "Starting Materials": [ "2-amino-5-methylisoxazole", "3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione", "2-aminopyrimidine-5,6-dione" ], "Reaction": [ "Step 1: 2-amino-5-methylisoxazole is reacted with ethyl chloroacetate to form ethyl 2-(5-methylisoxazol-3-yl)acetate.", "Step 2: Ethyl 2-(5-methylisoxazol-3-yl)acetate is then hydrolyzed to form 2-(5-methylisoxazol-3-yl)acetic acid.", "Step 3: 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione is reacted with 2-(5-methylisoxazol-3-yl)acetic acid in the presence of a coupling agent such as EDCI or DCC to form an intermediate.", "Step 4: The intermediate is then reacted with 2-aminopyrimidine-5,6-dione in the presence of a base such as triethylamine to yield the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide." ] } | |
CAS-Nummer |
877657-28-8 |
Produktname |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide |
Molekularformel |
C23H18N4O5 |
Molekulargewicht |
430.42 |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18N4O5/c1-13-7-9-15(10-8-13)27-22(29)21-20(16-5-3-4-6-17(16)31-21)26(23(27)30)12-19(28)24-18-11-14(2)32-25-18/h3-11H,12H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
AQSQKDBDGIWGOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=NOC(=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



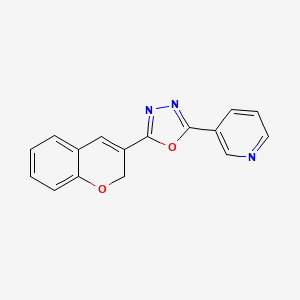
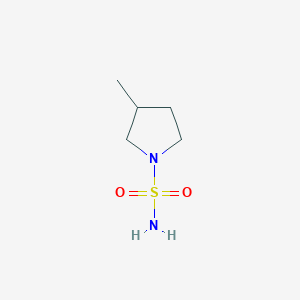

![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
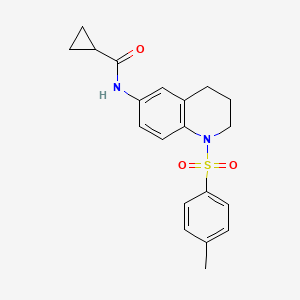
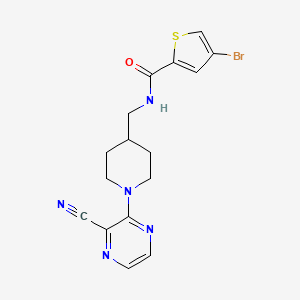
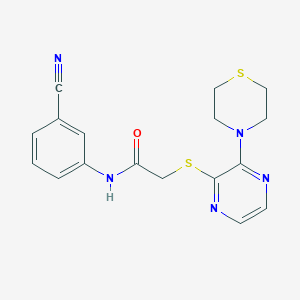

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)


![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)
![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)